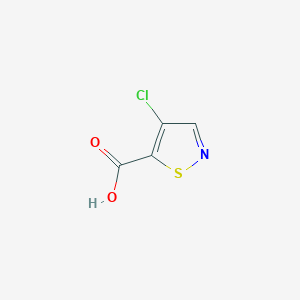

4-Chloroisothiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

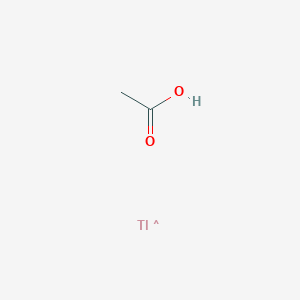

4-Chloroisothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S . It has a molecular weight of 163.58 g/mol .

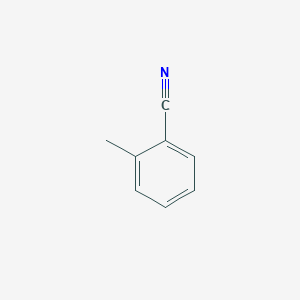

Molecular Structure Analysis

The linear formula of 4-Chloroisothiazole-5-carboxylic acid is C4H2ClNO2S . The InChI key is ATQDAONQAQHTEM-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloroisothiazole-5-carboxylic acid are not mentioned in the searched resources, carboxylic acids and their derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

4-Chloroisothiazole-5-carboxylic acid is a yellow solid . It has a high gastrointestinal absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is calculated to be 1.23 mg/ml .Wissenschaftliche Forschungsanwendungen

Anticancer Research

4-Chloroisothiazole-5-carboxylic acid derivatives have been explored for their potential in anticancer drug discovery. These compounds are part of the thiazole scaffold, which is known for its broad pharmacological spectrum. In particular, thiazole derivatives have shown inhibitory activity against various human cancer cell lines, making them valuable in the development of new anticancer agents .

Enzyme Inhibition

In the field of enzyme inhibition, thiazole-5-carboxylic acid derivatives, which include the 4-chloroisothiazole variant, have been designed and synthesized to act as potent inhibitors of xanthine oxidase. This enzyme is involved in purine metabolism and its inhibition can help manage conditions like gout and hyperuricemia .

Nanotechnology

Carboxylic acids, including 4-Chloroisothiazole-5-carboxylic acid, find applications in nanotechnology. They are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is crucial in the production of polymer nanomaterials and other nanotechnology applications .

Polymer Materials

In the realm of polymer chemistry, 4-Chloroisothiazole-5-carboxylic acid serves as a building block for creating various polymer materials. Its unique structure allows for the development of polymers with specific properties, which can be tailored for a wide range of industrial applications .

Medicinal Chemistry

4-Chloroisothiazole-5-carboxylic acid plays a significant role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications. Its carboxylic acid group is a versatile functional group that participates in numerous chemical reactions, making it a valuable component in drug design and synthesis .

Agricultural Chemistry

Thiazole derivatives, including those containing the 4-chloroisothiazole moiety, are being investigated for their use in agricultural chemistry. They have shown promise as fungicides and plant activators, potentially offering new solutions for crop protection and yield enhancement .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to exhibit fungicidal activity . These compounds are known to inhibit succinate dehydrogenase (SDH), an important membrane complex in the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .

Mode of Action

By occupying the site of action at succinate dehydrogenase, it could potentially lead to the death of the pathogen .

Biochemical Pathways

The compound likely affects the tricarboxylic acid cycle, given its potential inhibition of succinate dehydrogenase . This could disrupt the energy production of the pathogen, leading to its death. The downstream effects would depend on the specific pathogen and its metabolic pathways.

Result of Action

Based on its potential mode of action, it could lead to the death of the pathogen by disrupting its energy production .

Eigenschaften

IUPAC Name |

4-chloro-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQDAONQAQHTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633362 |

Source

|

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroisothiazole-5-carboxylic acid | |

CAS RN |

88982-87-0 |

Source

|

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

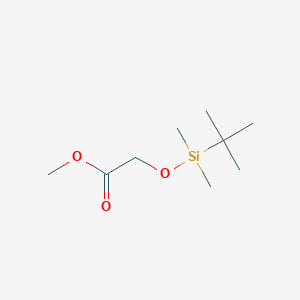

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

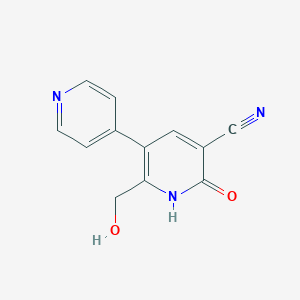

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)